Gusacitinib
Overview
Description
ASN002 is a novel and potent dual inhibitor of spleen tyrosine kinase and Janus kinase. These kinases play crucial roles in the pathogenesis of various types of lymphomas, solid tumors, myeloproliferative, and inflammatory disorders . ASN002 has shown significant efficacy in preclinical and clinical studies, making it a promising candidate for therapeutic applications.
Mechanism of Action
Target of Action
Gusacitinib, also known as ASN002, is an investigational drug that acts as a pan-Janus kinase inhibitor, binding with similar affinity at JAK1, JAK2, JAK3, and TYK2 . In addition to these targets, this compound also inhibits spleen tyrosine kinase (SYK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets (JAK and SYK kinases) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad range of targets. It blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes . By inhibiting these pathways, this compound can impact a broad range of cytokines and cells, suggesting it would have activity for treating conditions like chronic hand eczema (CHE) regardless of its underlying cause .
Pharmacokinetics
These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound has shown significant clinical efficacy in improving chronic hand eczema in a phase 2b study . It provided statistically significant improvements in multiple measures of disease severity compared with placebo . The molecular and cellular effects of this compound’s action are likely related to its inhibition of JAK and SYK kinases and the subsequent disruption of the associated signaling pathways .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pathogenesis of conditions like CHE is multifactorial, with genetics, atopy, contact allergens, and irritating substances playing a role in ‘triggering’ the disease . Therefore, these factors could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Gusacitinib is an orally bioavailable, potent dual inhibitor of Janus kinases (JAK 1, 2, 3, and TYK2) and spleen tyrosine kinase (SYK) with 50% inhibitory concentrations (IC50 values) of 5 to 46 nM in biochemical assays . It interacts with these enzymes, inhibiting their activity and thereby modulating the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a combined pan-JAK/SYK inhibitor, this compound blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Temporal Effects in Laboratory Settings
In a phase 2b study, this compound showed rapid improvement in chronic hand eczema patients and was well tolerated . Significant improvements were observed as early as 2 weeks in both mean modified total lesion severity score and the physician global assessment, and the effects were sustained for the duration of the study (32 weeks) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASN002 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of ASN002 likely involves optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and implementing purification techniques to isolate the final product. The exact industrial production methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
ASN002 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being carried out, such as temperature, pressure, and solvent used .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ASN002 .
Scientific Research Applications
ASN002 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and Janus kinase pathways.
Biology: Investigated for its effects on cellular signaling pathways and immune cell functions.
Industry: Potential applications in the development of new therapeutic agents and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A Janus kinase inhibitor used to treat myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Fostamatinib: A spleen tyrosine kinase inhibitor used to treat chronic immune thrombocytopenia.
Uniqueness of ASN002
ASN002 is unique in its dual inhibition of both spleen tyrosine kinase and Janus kinase, which allows it to target multiple signaling pathways simultaneously. This dual inhibition provides a broader therapeutic potential compared to compounds that inhibit only one of these kinases .
Biological Activity
Gusacitinib, also known as ASN002, is an investigational oral dual inhibitor targeting Janus kinases (JAK) and spleen tyrosine kinase (SYK). This compound is primarily being evaluated for its efficacy in treating chronic hand eczema (CHE) and atopic dermatitis. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its mechanism of action.
This compound functions by inhibiting both JAK and SYK pathways. JAKs are critical in mediating cytokine signaling, which plays a significant role in immune responses and inflammation. SYK is involved in B-cell receptor signaling and is essential for various immune cell functions, including the activation of neutrophils and mast cells. By inhibiting these pathways, this compound aims to reduce inflammation and alleviate symptoms associated with chronic inflammatory conditions.
Phase 2 Studies
This compound has undergone several clinical trials to assess its safety and efficacy. Notably, a Phase 2b study focused on its use in patients with moderate-to-severe chronic hand eczema involved 97 participants randomized to receive either 40 mg or 80 mg of this compound or a placebo for 16 weeks. The results indicated significant improvements in disease severity as measured by the modified total lesion-symptom score (mTLSS):
Treatment Group | mTLSS Reduction (%) | Statistical Significance |
---|---|---|
This compound 80 mg | 69.5% | P < 0.005 |
This compound 40 mg | 49.0% | P = 0.132 |
Placebo | 33.5% | - |
By week 16, patients receiving the higher dose showed a fivefold increase in achieving clear or almost clear skin compared to those on placebo (31.3% vs. 6.3%, P < 0.05) .
Safety Profile
This compound was generally well tolerated among participants, with common adverse events including upper respiratory infections, headaches, nausea, and nasopharyngitis. Importantly, serious adverse events such as pulmonary embolism or major cardiovascular events were not reported .
Case Studies
In addition to controlled trials, case studies have provided insights into the real-world effectiveness of this compound. For instance, a patient with severe chronic hand eczema demonstrated rapid symptom relief within two weeks of starting treatment with this compound at the 80 mg dose, experiencing significant reductions in itching and inflammation .
Comparative Efficacy
This compound has been compared to other JAK inhibitors in clinical settings. A systematic review highlighted that while multiple JAK inhibitors show promise for treating atopic dermatitis and other inflammatory conditions, this compound's dual action on both JAK and SYK may offer unique advantages in managing complex immune responses .
Properties
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLXLJXEIUQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425381-60-7 | |
Record name | Gusacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GUSACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.